7-Methoxy-1,3-benzodioxole-5-ethanamine
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Chemical Identification
7-Methoxy-1,3-benzodioxole-5-ethanamine is systematically named 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine under IUPAC guidelines. This designation reflects its core structure: a benzodioxole ring substituted at position 7 with a methoxy group (-OCH₃) and a terminal ethanamine (-CH₂CH₂NH₂) chain attached at position 5. The compound’s molecular formula is C₁₀H₁₃NO₃ , with a molecular weight of 195.22 g/mol . Its CAS number is 23693-38-1 , and it is also recognized as MMDPEA (3-methoxy-4,5-methylenedioxyphenethylamine).
Key Nomenclatural Features
| Component | Position | Functional Group |
|---|---|---|
| Benzodioxole ring | 1,3 | Methylenedioxy (O-C-O) |
| Methoxy substituent | 7 | -OCH₃ |
| Ethanamine side chain | 5 | -CH₂CH₂NH₂ |
The SMILES notation COC1=CC(=CC2=C1OCO2)CCN encodes its connectivity, emphasizing the methoxy group at position 7 and the ethanamine chain at position 5.
Molecular Geometry and Conformational Analysis
The benzodioxole moiety adopts a planar conformation , with the methylenedioxy bridge (O-C-O) maintaining a coplanar arrangement with the aromatic ring. The methoxy group at position 7 is oriented orthogonally to the plane of the benzodioxole ring, minimizing steric interactions. The ethanamine chain at position 5 exhibits conformational flexibility , with the NH₂ group capable of forming hydrogen bonds in crystalline or solvated states.
Conformational Insights
Comparative Structural Analysis with Related Benzodioxolyl Ethylamines
Positional Isomerism and Functional Group Variations
This compound belongs to the methylenedioxyphenethylamine family, differing from analogs in substituent placement and side-chain length.
Electron Distribution and Reactivity
The methylenedioxy group at positions 4 and 5 exerts strong electron-withdrawing effects , deactivating the aromatic ring toward electrophilic substitution compared to mescaline. The ethanamine chain enhances nucleophilicity at the amine terminus, enabling reactivity in alkylation or acylation reactions.
Crystallographic Data and X-ray Diffraction Studies
While no direct crystallographic data exists for this compound, structural analogs provide insights:
- Benzodioxole Ring Conformation : Related compounds adopt a shallow envelope conformation , with the methylene carbon (C8 in benzodioxole) as the flap.
- Hydrogen Bonding : Intermolecular C–H⋯O interactions dominate crystal packing, forming three-dimensional networks.
- Solvent Accessible Voids : Crystalline voids aligned along the c-axis have been observed in analogous structures, attributed to solvent evacuation during crystallization.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (hypothetical, based on analogs):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.85–3.95 | Singlet |
| Aromatic (adjacent to methylenedioxy) | 6.4–6.7 | Doublet or triplet |
| Aromatic (para to methoxy) | 6.8–7.1 | Doublet |
| Ethanamine (-NH₂) | 1.5–2.0 | Broad singlet |
¹³C NMR (hypothetical):
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Methoxy (OCH₃) | 55–57 |
| Benzodioxole carbons (C1–C6) | 100–150 |
| Ethanamine (CH₂) | 35–45 |
Infrared Spectroscopy (IR)
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N–H (amine) | 3300–3500 |
| C–O (methylenedioxy) | 1240–1260 |
| C–O (methoxy) | 2800–2900 |
Mass Spectrometry (MS)
Electron Ionization (EI) MS :
| Fragment Ion | m/z | Assignment |
|---|---|---|
| [M]⁺ | 195 | Molecular ion (C₁₀H₁₃NO₃) |
| [M–CH₂]⁺ | 177 | Loss of ethanamine side chain |
| [Benzodioxole-OCH₃]⁺ | 165 | Fragment retaining methoxy and methylenedioxy groups |
Properties
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQUAPZHKCCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178357 | |
| Record name | 7-Methoxybenzo-1,3-dioxole-5-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23693-38-1 | |
| Record name | 7-Methoxy-1,3-benzodioxole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23693-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lophophine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023693381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxybenzo-1,3-dioxole-5-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxybenzo-1,3-dioxole-5-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | LOPHOPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
General Synthetic Route
The primary synthetic route to 7-Methoxy-1,3-benzodioxole-5-ethanamine involves the reduction of (7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile. This precursor undergoes catalytic hydrogenation to convert the nitrile group to the corresponding ethanamine.
Detailed Stepwise Synthesis
Procedure Summary:
- The nitrile compound is dissolved in a mixture of ethanol and water with hydrochloric acid and platinum(IV) oxide catalyst.
- The reaction mixture is hydrogenated under 40 psi hydrogen pressure at room temperature for approximately 18 hours.
- Completion is monitored by thin-layer chromatography.
- After hydrogenation, the mixture is concentrated, then basified with sodium hydroxide to pH 13-14.
- The product is extracted with dichloromethane, dried, and concentrated to yield the target amine as a brown oil.
Industrial and Scale-Up Considerations
- Industrial production may utilize continuous flow reactors to optimize reaction time and safety during hydrogenation.
- Purification typically involves chromatographic techniques and crystallization to ensure high purity.
- Reaction conditions such as temperature, pressure, solvent ratios, and catalyst loading are optimized for yield and scalability.
Alternative Synthetic Routes
While the hydrogenation of the nitrile precursor is the most common method, other synthetic strategies may involve:
- Reductive amination of the corresponding aldehyde or ketone derivatives.
- Substitution reactions on pre-formed benzodioxole intermediates with ethanamine side chains.
- Enzymatic or biocatalytic approaches have been explored in related benzodioxole derivatives but are less documented for this specific compound.
Chemical Reaction Analysis
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydrogenation (Reduction) | PtO2, H2 gas | Ethanol/water, room temp, 18 h | Conversion of nitrile to primary amine |
| Oxidation | Potassium permanganate, chromium trioxide | Variable | Formation of carboxylic acids or aldehydes (derivatives) |
| Substitution | Halogenating agents, acids/bases | Controlled temperature | Functional group modification on methoxy or ethanamine moieties |
The compound’s preparation involves selective reduction of the nitrile without affecting the methoxy and benzodioxole ring, demonstrating the importance of mild, controlled hydrogenation conditions.
Research Findings and Data Summary
These conditions have been validated in patent literature and chemical synthesis databases, ensuring reproducibility and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,3-benzodioxole-5-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethanamine chain or the methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
7-Methoxy-1,3-benzodioxole-5-ethanamine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,3-benzodioxole-5-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
β-Methoxy-1,3-benzodioxole-5-ethanamine (CAS: 73304-06-0)
MMDA-2 (6-Methoxy-α-methyl-1,3-benzodioxole-5-ethanamine, CAS: 64778-82-1)
- Structure : Methoxy group at the 6-position of the benzodioxole ring.
- Molecular Formula: C₁₁H₁₅NO₃ (free base).
Substituted Benzodioxole Derivatives
MDMA (3,4-Methylenedioxymethamphetamine)
- Structure : Methylenedioxy group (O-CH₂-O) at the 3,4-positions of the benzene ring.
- Molecular Formula: C₁₁H₁₅NO₂; CAS: 42542-10-7.
- Pharmacological Activity : Potent serotonin-releasing agent with entactogenic effects .
- Comparison : MMDA’s 7-methoxy group introduces steric and electronic differences, likely reducing MDMA-like euphoria but retaining stimulant properties .
6-Bromo-1,3-benzodioxole-5-ethanamine (CAS: 63375-82-6)
- Structure : Bromine atom replaces the methoxy group at the 6-position.
- Molecular Formula: C₉H₁₀BrNO₂; Molecular Mass: 244.09 g/mol.
- Key Difference : Bromine’s electronegativity may enhance binding to dopamine transporters compared to MMDA .
Substituted Amphetamine Derivatives
(S)-α-Methyl-1,3-benzodioxole-5-ethanamine (CAS: N/A)
- Structure : Lacks the 7-methoxy group but retains the benzodioxole core.
- Molecular Formula: C₁₀H₁₃NO₂.
- Pharmacological Note: Exhibits stimulant effects akin to amphetamine, suggesting the methoxy group in MMDA modulates potency .
MDBZ (α-Methyl-N-benzyl-1,3-benzodioxole-5-ethanamine, CAS: 65033-29-6)
- Structure : Benzyl group attached to the amine nitrogen.
- Molecular Formula: C₁₇H₁₉NO₂.
- Key Difference : The benzyl substitution likely enhances lipid solubility, altering pharmacokinetics .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Mass (g/mol) | Key Substituents | Boiling Point (°C) |
|---|---|---|---|---|---|
| 7-Methoxy-1,3-benzodioxole-5-ethanamine (MMDA) | 60676-84-8 | C₁₁H₁₅NO₃ | 209.24 | 7-OCH₃, α-CH₃ | N/A |
| β-Methoxy-1,3-benzodioxole-5-ethanamine | 73304-06-0 | C₁₀H₁₃NO₃ | 195.22 | β-OCH₃ | 158–160 (13 Torr) |
| MMDA-2 | 64778-82-1 | C₁₁H₁₅NO₃ | 209.24 | 6-OCH₃, α-CH₃ | N/A |
| MDMA | 42542-10-9 | C₁₁H₁₅NO₂ | 193.24 | 3,4-O-CH₂-O, α-CH₃ | N/A |
Table 2: Pharmacological Notes
Research Findings
Biological Activity
7-Methoxy-1,3-benzodioxole-5-ethanamine, also known by its CAS number 23693-38-1, is an organic compound with the molecular formula and a molecular weight of 195.22 g/mol. Its unique structure, characterized by a methoxy group and a benzodioxole moiety, imparts distinct chemical and biological properties that have garnered interest in various fields, including medicinal chemistry and pharmacology.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications and mechanisms of action.
The compound is believed to interact with specific receptors and enzymes within the body, modulating their activity. This interaction may lead to various biological effects, including:
- Neurotransmitter Modulation: The compound may influence the levels and activity of neurotransmitters such as serotonin and dopamine, potentially affecting mood and cognition.
- Enzyme Interaction: It has been shown to interact with certain enzymes involved in metabolic pathways, which can alter physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity: Preliminary studies suggest that it may have antidepressant-like effects in animal models, possibly through serotonergic modulation.
- Analgesic Properties: There is evidence supporting its use as an analgesic agent, potentially providing pain relief through central nervous system pathways.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Study on Antidepressant Effects:
- In a controlled animal study, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. The study suggested that these effects might be mediated by increased serotonin levels in the brain .
- Analgesic Research:
- Enzymatic Activity Investigation:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,3-Benzodioxole-5-ethanamine | Lacks methoxy group | Different pharmacological profile |
| 4,7-Dimethoxy-5-methyl-benzodioxole | Additional methoxy/methyl groups | Altered reactivity; potential for different therapeutic uses |
The presence of the methoxy group in this compound enhances its biological activity compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes for 7-Methoxy-1,3-benzodioxole-5-ethanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be optimized using multi-step protocols involving nucleophilic substitution, catalytic hydrogenation, or reductive amination. For example, fluorinated analogs (e.g., (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methanamine hydrochloride) are synthesized via Suzuki-Miyaura coupling followed by amine functionalization under inert atmospheres . Key parameters include:
- Catalysts : Palladium catalysts for cross-coupling reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
- Temperature : Controlled heating (60–100°C) to prevent side reactions.
Yield and purity are assessed via HPLC (>95% purity) and recrystallization in ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm methoxy, benzodioxole, and ethanamine moieties. For analogs like 6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde, coupling constants (e.g., for C–O–C bonds) validate stereochemistry .
- X-ray Crystallography : Resolves bond angles (e.g., 120.9° for aromatic rings) and confirms substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] at m/z 224.0922) .
Q. What protocols are recommended for assessing the purity of this compound in research settings?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm). Purity thresholds >98% are typical for pharmacological studies .
- Thermogravimetric Analysis (TGA) : Monitors decomposition points (e.g., analogs show stability up to 200°C) .
- Elemental Analysis : Matches experimental vs. theoretical C, H, N, O percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methoxy positioning) in benzodioxole-ethanamine derivatives influence their interaction with biological targets?
- Methodological Answer : Comparative studies on fluorinated analogs reveal that electron-withdrawing groups (e.g., –CF) enhance binding to serotonin receptors by increasing lipophilicity (logP = 2.8 vs. 1.9 for non-fluorinated analogs) . Key strategies include:
- Docking Simulations : AutoDock Vina to predict binding affinities (ΔG = -9.2 kcal/mol for optimized derivatives).
- SAR Analysis : Correlating substituent electronegativity with IC values in enzyme inhibition assays .
Table 1 : Bioactivity Comparison of Structural Analogs
| Derivative | Target Receptor | IC (nM) | logP |
|---|---|---|---|
| 7-Methoxy (Parent) | 5-HT | 320 | 1.9 |
| 7-Methoxy-5-CF | 5-HT | 85 | 2.8 |
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurity artifacts. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and positive controls.
- Metabolic Stability Testing : Liver microsome assays to rule out rapid degradation (e.g., t > 60 mins in human microsomes) .
- Batch Reproducibility : Cross-validate results with independently synthesized batches .
Q. What experimental strategies can elucidate the metabolic stability and pharmacokinetic profile of this compound?
- Methodological Answer :
- In Vitro Models : Hepatocyte incubations with LC-MS/MS quantification of metabolites (e.g., O-demethylation products) .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., 85% binding in human plasma) .
- CYP450 Inhibition Screening : Fluorescence-based assays to assess interactions with CYP3A4/2D6 .
Data Contradiction Analysis Framework
For conflicting results, apply:
Source Verification : Ensure reagents and compound batches match CAS RN specifications (e.g., CAS 128717-77-1 for indole analogs) .
Experimental Replication : Use orthogonal methods (e.g., SPR vs. radioligand binding for affinity measurements) .
Multivariate Statistics : Principal Component Analysis (PCA) to identify outliers in datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
